molecular formula C10H11N3O3 B1269511 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 60135-71-9

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1269511
CAS RN: 60135-71-9
M. Wt: 221.21 g/mol
InChI Key: OZWPUJJRZSGNEE-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, or 5-DMPO, is a novel chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the 1,3,4-oxadiazole class of compounds, which are known for their ability to act as ligands and chelating agents. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and medicine.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have been studied for their potential as antimicrobial agents. The N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole have shown inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. This suggests that compounds derived from this oxadiazole could be developed into new antimicrobial drugs .

Anti-Proliferative Activity

These compounds have also been evaluated for their anti-proliferative effects against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells. Some derivatives have demonstrated significant activity, indicating the potential for development into anticancer therapies .

DNA Interaction Studies

Derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole have been synthesized and characterized for their ability to interact with DNA. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and for designing drugs with specific targets within the DNA structure .

Drug-Resistant Cell Line Activity

The activity of these compounds against drug-resistant cell lines has been a subject of research. Although not all derivatives show re-sensitization or reversal of multidrug resistance, the study of these interactions is vital for overcoming challenges in current cancer treatments .

Synthesis of N-Mannich Bases

The synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is an important application in medicinal chemistry. These bases serve as intermediates for further chemical modifications, leading to the development of compounds with varied biological activities .

Pharmacological Properties

The oxadiazole nucleus is a key structural component in several drugs with diverse pharmacological properties. Research into the applications of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole can contribute to the discovery of new drugs with antibacterial, antiretroviral, anticancer, anti-obesity, antidiabetic, and antihypertensive properties .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWPUJJRZSGNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326763
Record name 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60135-71-9
Record name 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
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Q & A

Q1: What makes 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine a promising candidate for anticancer drug development?

A1: Research indicates that 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (6h in the study) demonstrated significant anticancer activity against a panel of cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer. [] The study highlights that this compound showed particular efficacy against the NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) cell lines at a concentration of 10 μM. [] Notably, 6h outperformed the known anticancer drug imatinib in inhibiting the growth of 36 out of 54 cancer cell lines common to both studies. [] These findings suggest that this compound holds potential for further investigation as a novel anticancer agent.

Q2: What is the SAR (Structure-Activity Relationship) significance of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl moieties in this compound?

A2: While the specific roles of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl groups in this compound's activity haven't been explicitly elucidated in the provided research, it's important to note that these structural motifs are present in other bioactive molecules, including known anticancer agents like SU-101, IMC38525, and FTAB. [] Further investigation into the SAR of this compound, including modifications to these groups, is crucial to understanding their contributions to its anticancer activity, potency, and selectivity. This knowledge would be invaluable in designing more potent and specific anticancer drugs.

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